Cas no 81957-25-7 (4-amino-5-chloro-N-(1,2-diethylpyrazolidin-4-yl)-2-methoxybenzamide (2E)-but-2-enedioate (1:1))

4-amino-5-chloro-N-(1,2-diethylpyrazolidin-4-yl)-2-methoxybenzamide (2E)-but-2-enedioate (1:1) structure
81957-25-7 structure
Product Name:4-amino-5-chloro-N-(1,2-diethylpyrazolidin-4-yl)-2-methoxybenzamide (2E)-but-2-enedioate (1:1)
CAS-nummer:81957-25-7
MF:C19H27ClN4O6
MW:442.893883943558
CID:1805113
PubChem ID:11954360
Update Time:2025-04-21

4-amino-5-chloro-N-(1,2-diethylpyrazolidin-4-yl)-2-methoxybenzamide (2E)-but-2-enedioate (1:1) Chemische en fysische eigenschappen

Naam en identificatie

    • 4-amino-5-chloro-N-(1,2-diethylpyrazolidin-4-yl)-2-methoxybenzamide (2E)-but-2-enedioate (1:1)
    • 4-Amino-5-chloro-N-(1,2-diethyl-4-pyrazolidinyl)-2-methoxybenzamide (2E)-2-Butenedioate
    • AHR 5531C
    • 4-amino-5-chloro-N-(1,2-diethylpyrazolidin-4-yl)-2-methoxybenzamide,(E)-but-2-enedioic acid
    • DAZOPRIDE FUMARATE
    • Dazopride fumarate [USAN]
    • AHR-5531C
    • 4-Amino-5-chloro-N-(1,2-diethyl-4-pyrazolidinyl)-o-anisamide fumarate (1:1)
    • Q27281360
    • UNII-J8ZC30U6CH
    • DAZOPRIDE FUMARATE [WHO-DD]
    • D03662
    • Dazopride fumarate (USAN)
    • DTXCID50153974
    • 4-amino-5-chloro-N-(1,2-diethylpyrazolidin-4-yl)-2-methoxybenzamide;(E)-but-2-enedioic acid
    • Benzamide, 4-amino-5-chloro-N-(1,2-diethyl-4-pyrazolidinyl)-2-methoxy-, (2E)-2-butenedioate (1:1)
    • DTXSID50231483
    • SCHEMBL121513
    • AKOS040751408
    • 81957-25-7
    • CHEMBL2106147
    • Benzamide, 4-amino-5-chloro-N-(1,2-diethyl-4-pyrazolidinyl)-2-methoxy-, (E)-2-butenedioate (1:1)
    • J8ZC30U6CH
    • Inchi: 1S/C15H23ClN4O2.C4H4O4/c1-4-19-8-10(9-20(19)5-2)18-15(21)11-6-12(16)13(17)7-14(11)22-3;5-3(6)1-2-4(7)8/h6-7,10H,4-5,8-9,17H2,1-3H3,(H,18,21);1-2H,(H,5,6)(H,7,8)/b;2-1+
    • InChI-sleutel: IGGKTAIAQUIFKQ-WLHGVMLRSA-N
    • LACHT: ClC1C(=CC(=C(C=1)C(NC1CN(CC)N(CC)C1)=O)OC)N.OC(/C=C/C(=O)O)=O

Berekende eigenschappen

  • Exacte massa: 442.162
  • Monoisotopische massa: 442.162
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 4
  • Aantal waterstofbondacceptatoren: 9
  • Zware atoomtelling: 30
  • Aantal draaibare bindingen: 7
  • Complexiteit: 492
  • Aantal covalent gebonden eenheden: 2
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 1
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 145A^2

Experimentele eigenschappen

  • Kookpunt: 650.8°C at 760 mmHg
  • Vlampunt: 347.4°C
Aanbevolen leveranciers
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Shenzhen Yaoyuan R&D Center Co.,Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shenzhen Yaoyuan R&D Center Co.,Ltd
PRIBOLAB PTE.LTD
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
PRIBOLAB PTE.LTD
Shaanxi pure crystal photoelectric technology co. LTD
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Shaanxi pure crystal photoelectric technology co. LTD
Henan Dongyan Pharmaceutical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd